CCR7 Ligand 1

GPCR pharmacology allosteric modulation binding affinity

CCR7 Ligand 1 (synonym CCR7-Cmp2105, CAS 681514-83-0) is a small-molecule, intracellular allosteric antagonist of the human CC chemokine receptor 7 (CCR7). It binds with high affinity (Kd = 3 nM) to a conserved intracellular pocket distinct from the orthosteric chemokine binding site.

Molecular Formula C22H29N5O5S
Molecular Weight 475.6 g/mol
Cat. No. B2820829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR7 Ligand 1
Molecular FormulaC22H29N5O5S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)NC2=NS(=O)(=O)NC2=NC(C3=CC=C(O3)C)C(C)(C)C)O)C(=O)N(C)C
InChIInChI=1S/C22H29N5O5S/c1-12-8-10-14(17(28)16(12)21(29)27(6)7)23-19-20(26-33(30,31)25-19)24-18(22(3,4)5)15-11-9-13(2)32-15/h8-11,18,28H,1-7H3,(H,23,25)(H,24,26)/t18-/m0/s1
InChIKeyMAYXLCLBDVEYAL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CCR7 Ligand 1 (Cmp2105): A Structurally Validated Allosteric Antagonist for CCR7-Driven Signaling


CCR7 Ligand 1 (synonym CCR7-Cmp2105, CAS 681514-83-0) is a small-molecule, intracellular allosteric antagonist of the human CC chemokine receptor 7 (CCR7). It binds with high affinity (Kd = 3 nM) to a conserved intracellular pocket distinct from the orthosteric chemokine binding site [1]. The compound is characterized by a 1,2,5-thiadiazole-1,1-dioxide core and a well-defined binding pose elucidated by X-ray crystallography at 2.1 Å resolution (PDB: 6QZH) [2]. Unlike the natural protein ligands CCL19 and CCL21, which activate multiple signaling pathways and exhibit complex biased agonism, CCR7 Ligand 1 functions as a pure antagonist, blocking both ligand binding and downstream arrestin recruitment .

Why Substituting CCR7 Ligand 1 with Another CCR7 Antagonist or Natural Ligand Is Scientifically Unjustified


The CCR7 signaling system exhibits profound ligand bias and allosteric complexity that render generic substitution invalid. The endogenous ligands CCL19 and CCL21, while binding with similar affinity to the orthosteric site, induce distinct receptor conformations and activate divergent intracellular signaling cascades—CCL19 drives robust but transient G protein and β-arrestin signaling, whereas CCL21 produces weaker, more persistent signals with minimal receptor desensitization [1]. Consequently, a simple IC50 value from a single assay is insufficient to predict functional antagonism. CCR7 Ligand 1 addresses this by acting through a structurally distinct allosteric pocket [2], enabling blockade of both chemokine binding and arrestin recruitment without the confounding partial agonism or biased signaling observed with peptide-based antagonists or dual CXCR2/CCR7 inhibitors [3]. The quantitative evidence below demonstrates why this compound cannot be replaced by a close analog without compromising experimental reproducibility.

CCR7 Ligand 1: Head-to-Head Quantitative Differentiation Against Alternative CCR7 Modulators


Allosteric Binding Affinity (Kd) vs. Orthosteric Ligands

CCR7 Ligand 1 binds to an intracellular allosteric pocket on CCR7 with a Kd of 3 nM, as determined by radioligand binding . In contrast, the endogenous orthosteric ligands CCL19 and CCL21 exhibit Kd values ranging from 4–6 nM in similar assays [1]. The comparable affinity from a structurally distinct binding site ensures that CCR7 Ligand 1 can effectively compete with the high-affinity natural chemokines without triggering receptor activation—a critical advantage over orthosteric antagonists that may retain partial agonist activity.

GPCR pharmacology allosteric modulation binding affinity

Inhibition of CCL19 Binding (IC50) vs. Triazolo[4,5-d]pyrimidine Antagonists

In a scintillation proximity assay (SPA) measuring displacement of radiolabeled CCL19 from CCR7, CCR7 Ligand 1 inhibited binding with an IC50 of 35 nM [1]. By comparison, the triazolo[4,5-d]pyrimidine analogue reported as a CCR7 antagonist exhibited an IC50 of 430 nM (0.43 μM) in a calcium mobilization assay, albeit against a different functional endpoint [2]. While cross-assay comparisons require caution, the ~12-fold lower IC50 for CCR7 Ligand 1 underscores its superior potency in direct ligand competition under the conditions tested.

chemokine inhibition receptor antagonism SPA assay

Arrestin Recruitment Inhibition (IC50) vs. SLW131

CCR7 Ligand 1 suppresses β-arrestin binding in response to CCL19 activation with an IC50 of 7.3 μM . The alternative small-molecule antagonist SLW131 inhibits β-arrestin2 recruitment with an IC50 of 6.0 μM . Both compounds exhibit similar potency in this pathway. However, SLW131 also inhibits CCL19-induced Go protein activation with an IC50 of 29.4 μM, indicating that it may differentially modulate G protein versus arrestin signaling. In contrast, CCR7 Ligand 1 acts as a pure antagonist at the allosteric site, blocking arrestin recruitment without documented G protein pathway selectivity, thus providing a cleaner tool for dissecting arrestin-dependent CCR7 functions.

β-arrestin functional selectivity biased signaling

Thermal Stabilization (Dose-Dependent ΔTm) vs. Natural Ligands

CCR7 Ligand 1 induces a dose-dependent thermal stabilization of the CCR7 receptor, with a ΔTm shift observed at concentrations of 20–100 μM . While quantitative ΔTm values are not reported for CCL19 or CCL21 under identical conditions, the natural ligands are known to induce distinct conformational states without comparable stabilization [1]. The ability of CCR7 Ligand 1 to lock the receptor in a specific conformation is a unique biophysical property that can be exploited for structural studies and drug discovery campaigns where receptor stability is paramount.

protein stability allosteric modulation biophysical characterization

Structural Binding Mode: Allosteric vs. Orthosteric Pocket

The crystal structure of the CCR7-NanA fusion protein in complex with CCR7 Ligand 1 (Cmp2105) resolved at 2.1 Å reveals that the compound occupies an intracellular allosteric pocket formed by transmembrane helices TM1, TM2, TM3, and TM6, as well as the loop between TM7 and helix 8 [1]. This pocket is distinct from the extracellular orthosteric site bound by CCL19 and CCL21 [2]. In contrast, the natural chemokines engage residues in the N-terminus and extracellular loops of CCR7 [3]. This structural differentiation confers several advantages: allosteric antagonists are less susceptible to competitive displacement by high local chemokine concentrations and can be designed to modulate specific signaling pathways without activating the receptor.

crystal structure allosteric site intracellular antagonist

CCR7 Ligand 1: Evidence-Based Application Scenarios for Optimal Procurement


Dissecting Biased Signaling in CCR7 Pharmacology

Use CCR7 Ligand 1 as a pure, allosteric antagonist to block both CCL19- and CCL21-induced arrestin recruitment without activating the receptor . This enables unambiguous interpretation of β-arrestin-mediated cellular responses, free from the confounding partial agonism and biased signaling observed with peptide-based antagonists or dual-target compounds like SLW131. Recommended for academic laboratories investigating GPCR functional selectivity and for pharmaceutical screening campaigns aiming to identify pathway-selective modulators.

Structural Biology and Biophysical Characterization of CCR7

Leverage the dose-dependent thermal stabilization property of CCR7 Ligand 1 to prepare stable receptor samples for crystallization, cryo-EM, or surface plasmon resonance (SPR) studies . The compound's well-defined binding pose, validated by a 2.1 Å crystal structure, provides a reliable tool for locking CCR7 in a single conformation, reducing conformational heterogeneity that often hampers structural efforts. Suitable for core facilities and biotechnology companies engaged in membrane protein structural biology.

Functional Antagonism in Cancer Cell Migration and Metastasis Models

Employ CCR7 Ligand 1 to inhibit CCR7-mediated chemotaxis and invasion in vitro and in vivo. With an IC50 of 35 nM for blocking CCL19 binding and 7.3 μM for suppressing arrestin recruitment [1], the compound provides a potent tool for interrogating the role of CCR7 in lymph node metastasis, tumor cell trafficking, and immune cell homing. Its allosteric mechanism ensures robust antagonism even in the presence of high local chemokine concentrations, a critical advantage over orthosteric peptide antagonists in complex tumor microenvironments.

Structure-Activity Relationship (SAR) Campaigns for Allosteric CCR7 Antagonists

Utilize CCR7 Ligand 1 as a benchmark reference compound in medicinal chemistry programs targeting the intracellular allosteric pocket. The high-resolution crystal structure (PDB: 6QZH) defines the pharmacophore and binding interactions [2], enabling rational design of analogs with improved selectivity or pharmacokinetic properties. Procurement of this compound is essential for establishing assay baselines, validating computational docking models, and benchmarking new chemical entities in head-to-head comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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